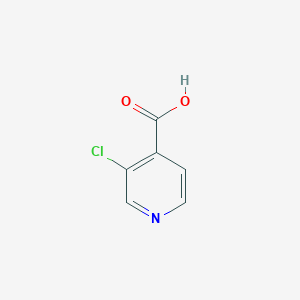

3-Chloroisonicotinic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

3-chloropyridine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClNO2/c7-5-3-8-2-1-4(5)6(9)10/h1-3H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYAZXWFEMDJTFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC(=C1C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70370964 | |

| Record name | 3-chloroisonicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70370964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88912-27-0 | |

| Record name | 3-chloroisonicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70370964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Chloroisonicotinic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Chloroisonicotinic Acid: Chemical Properties, Structure, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Chloroisonicotinic acid, a pivotal chemical intermediate in the development of pharmaceuticals and agrochemicals. Its unique molecular structure serves as a valuable scaffold in medicinal chemistry for creating novel, biologically active molecules. This document outlines its core chemical properties, structural details, and key experimental protocols for its synthesis and analysis.

Core Chemical Properties and Structure

This compound, also known as 3-Chloro-4-pyridinecarboxylic acid, is a chlorinated derivative of isonicotinic acid.[1] Its stability and reactivity make it a versatile building block for synthesizing a range of therapeutic and agricultural compounds.[1]

Quantitative Data Summary

The fundamental physicochemical properties of this compound are summarized in the table below for easy reference.

| Property | Value | Source |

| Molecular Formula | C₆H₄ClNO₂ | [1][2] |

| Molecular Weight | 157.55 g/mol | [1][2][3] |

| Melting Point | 226-231 °C (decomposes) | [1][2][3][4] |

| Boiling Point | 387.0 ± 22.0 °C (Predicted) | [2] |

| pKa | 0.12 ± 0.25 (Predicted) | [2] |

| Density | 1.470 ± 0.06 g/cm³ (Predicted) | [2] |

| Appearance | White to almost white crystalline powder | [1][3] |

Structural Identifiers

The unique structure of this compound is definitively identified by the following chemical descriptors.

| Identifier | Value | Source |

| IUPAC Name | 3-chloropyridine-4-carboxylic acid | [2] |

| CAS Number | 88912-27-0 | [1][2] |

| PubChem ID | 2735816 | [1] |

| InChIKey | MYAZXWFEMDJTFE-UHFFFAOYSA-N | [2] |

| Canonical SMILES | C1=CN=C(C(=C1)C(=O)O)Cl | N/A |

Experimental Protocols

Detailed methodologies for the synthesis, purification, and analysis of this compound are critical for its application in research and development.

Synthesis and Purification Workflow

A documented laboratory-scale synthesis of this compound involves the reaction of 3-chloropyridine with a strong base followed by carboxylation.[4]

References

Physicochemical Characteristics of 3-Chloro-4-Pyridinecarboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physicochemical characteristics of 3-chloro-4-pyridinecarboxylic acid and its structural analogs. Due to the limited availability of direct experimental data for 3-chloro-4-pyridinecarboxylic acid, this document compiles and presents data from closely related pyridinecarboxylic acid derivatives to serve as a valuable reference for researchers. The guide includes a summary of key quantitative data in structured tables, detailed experimental protocols for crucial analytical techniques, and a logical diagram illustrating the interplay of fundamental physicochemical properties. This information is intended to support research, drug discovery, and development activities involving this class of compounds.

Introduction

Pyridinecarboxylic acids and their halogenated derivatives are a significant class of heterocyclic compounds widely utilized as building blocks in the synthesis of pharmaceuticals and agrochemicals. Their unique electronic and structural features, imparted by the pyridine ring and its substituents, govern their chemical reactivity, biological activity, and pharmacokinetic properties. 3-chloro-4-pyridinecarboxylic acid, a member of this family, holds potential for various applications, necessitating a thorough understanding of its physicochemical profile. This guide aims to provide an in-depth technical resource by presenting available data on analogous compounds to infer the properties of 3-chloro-4-pyridinecarboxylic acid.

Physicochemical Properties of Pyridinecarboxylic Acid Derivatives

The following tables summarize key physicochemical data for several pyridinecarboxylic acid derivatives, which can be used to estimate the properties of 3-chloro-4-pyridinecarboxylic acid. The presence of a chlorine atom at the 3-position and a carboxylic acid group at the 4-position on the pyridine ring will influence these properties through inductive and resonance effects.

Table 1: General and Physical Properties of Selected Pyridinecarboxylic Acid Derivatives

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) | Boiling Point (°C) |

| 2-Chloro-4-pyridinecarboxylic acid | 6313-54-8 | C6H4ClNO2 | 157.55 | White to beige crystalline powder | 246 (dec.)[1][2] | - |

| 3-Fluoro-4-pyridinecarboxylic acid | 393-53-3 | C6H4FNO2 | 141.10 | Solid | 251-254 (dec.)[3] | 360.0 ± 22.0[3] |

| 3-Amino-4-pyridinecarboxylic acid | 4621-27-4 | C6H6N2O2 | 138.12 | Solid | 238 - 240[4] | 423.6 at 760 mmHg[4] |

| Isonicotinic acid (Pyridine-4-carboxylic acid) | 55-22-1 | C6H5NO2 | 123.11 | White to off-white crystalline solid | 310-315[5] | 260 (15 mmHg)[5] |

| Nicotinic acid (Pyridine-3-carboxylic acid) | 59-67-6 | C6H5NO2 | 123.11 | White crystal or crystalline powder | 234-237[6] | 292.5 ± 13.0 at 760 mmHg[7] |

| Picolinic acid (Pyridine-2-carboxylic acid) | 98-98-6 | C6H5NO2 | 123.11 | White solid | 136-138[8] | - |

Table 2: Solubility and Acidity of Selected Pyridinecarboxylic Acid Derivatives

| Compound Name | Solubility in Water | pKa |

| 2-Chloro-4-pyridinecarboxylic acid | Slightly soluble | - |

| 3-Fluoro-4-pyridinecarboxylic acid | - | 2.85 ± 0.10 (Predicted)[3] |

| 3-Amino-4-pyridinecarboxylic acid | Soluble | 2.89 (COOH), 4.59 (NH2)[4] |

| Isonicotinic acid (Pyridine-4-carboxylic acid) | 5.2 g/L (20 °C)[5] | 1.77[9] |

| Nicotinic acid (Pyridine-3-carboxylic acid) | Slightly soluble | 4.85 |

| Picolinic acid (Pyridine-2-carboxylic acid) | 960 mg/mL at 20 °C[10] | 0.99[10] |

Experimental Protocols

This section outlines general methodologies for the determination of key physicochemical parameters. These protocols can be adapted for the characterization of 3-chloro-4-pyridinecarboxylic acid.

Melting Point Determination

The melting point of a solid organic compound is a crucial indicator of its purity.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube)

-

Capillary tubes (sealed at one end)[11]

-

Thermometer

-

Sample of the compound

Procedure:

-

Finely powder a small amount of the crystalline sample.

-

Pack the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.[12]

-

Place the capillary tube in the heating block of the melting point apparatus.[13]

-

Heat the block rapidly to a temperature approximately 15-20°C below the expected melting point.

-

Decrease the heating rate to 1-2°C per minute.

-

Record the temperature at which the first liquid appears (the beginning of melting) and the temperature at which the entire sample becomes a clear liquid (the end of melting). This range is the melting point.[13]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of a compound.[14]

Apparatus:

-

NMR spectrometer

-

NMR tubes

-

Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

-

Sample of the compound

Procedure:

-

Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent in a clean, dry NMR tube.[14][15]

-

Ensure the sample is fully dissolved; if not, the sample can be filtered through a small cotton plug in a Pasteur pipette.[15]

-

Place the NMR tube in a spinner turbine and adjust its position using a depth gauge.

-

Insert the sample into the NMR spectrometer.

-

Acquire the desired NMR spectra (e.g., ¹H NMR, ¹³C NMR).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.[16]

Apparatus:

-

FTIR spectrometer

-

Sample holder (e.g., KBr pellets, ATR)

-

Sample of the compound

Procedure (for solid sample using KBr pellet):

-

Grind a small amount of the sample (1-2 mg) with about 100 mg of dry potassium bromide (KBr) using a mortar and pestle.

-

Place the mixture into a pellet press and apply pressure to form a transparent or translucent pellet.

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural elucidation.[17]

Apparatus:

-

Mass spectrometer with a suitable ionization source (e.g., Electrospray Ionization - ESI)

-

Sample vials

-

Volatile solvent (e.g., methanol, acetonitrile)

Procedure (for ESI-MS):

-

Prepare a dilute solution of the sample (typically in the µg/mL to ng/mL range) in a volatile solvent.[18]

-

Infuse the sample solution into the ion source of the mass spectrometer.

-

The sample is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z).

-

The detector records the abundance of each ion, generating a mass spectrum.[19]

Visualization of Physicochemical Property Relationships

The following diagram illustrates the logical relationship between the core physicochemical properties of a chemical compound, such as 3-chloro-4-pyridinecarboxylic acid, and their impact on its behavior and potential applications.

Caption: Interrelationship of key physicochemical properties of a chemical entity.

Conclusion

This technical guide has provided a summary of the expected physicochemical characteristics of 3-chloro-4-pyridinecarboxylic acid by leveraging data from structurally similar compounds. The included experimental protocols offer a foundation for the empirical determination of these properties. A comprehensive understanding of the melting point, boiling point, solubility, and pKa is fundamental for the successful application of this compound in research and development, particularly in the fields of medicinal chemistry and materials science. It is recommended that experimental validation of these properties be conducted for 3-chloro-4-pyridinecarboxylic acid to ensure accurate and reliable data for its intended applications.

References

- 1. nbinno.com [nbinno.com]

- 2. 2-Chloropyridine-4-carboxylic acid 2-Chloroisonicotinic acid [sigmaaldrich.com]

- 3. 3-Fluoropyridine-4-carboxylic acid Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 4. 3-Amino-4-pyridinecarboxylic Acid | Properties, Uses, Safety, Supplier China – High Purity Pyridinecarboxylic Acids [pipzine-chem.com]

- 5. Isonicotinic Acid CAS 55-22-1 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 6. Nicotinic acid | 59-67-6 [chemicalbook.com]

- 7. Nicotinic acid | CAS#:59-67-6 | Chemsrc [chemsrc.com]

- 8. Picolinic acid - Wikipedia [en.wikipedia.org]

- 9. Isonicotinic Acid | C6H5NO2 | CID 5922 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Picolinic acid | C6H5NO2 | CID 1018 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 12. learning-space.uoa.edu.iq [learning-space.uoa.edu.iq]

- 13. byjus.com [byjus.com]

- 14. benchchem.com [benchchem.com]

- 15. youtube.com [youtube.com]

- 16. orgchemboulder.com [orgchemboulder.com]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 19. youtube.com [youtube.com]

A Technical Guide to the Synthesis of 3-Chloroisonicotinic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloroisonicotinic acid is a key heterocyclic building block in the development of novel pharmaceutical and agrochemical agents. Its substituted pyridine ring system is a common motif in a wide array of biologically active molecules. The precise and efficient synthesis of this compound is therefore of significant interest to the scientific community. This technical guide provides an in-depth overview of the primary synthetic pathways to this compound, complete with detailed experimental protocols, quantitative data, and process diagrams to facilitate understanding and replication.

Core Synthesis Pathways

Several synthetic routes to this compound have been reported in the literature. The most prominent pathways commence from readily available precursors such as 3-chloropyridine, 3-hydroxyisonicotinic acid, and 3-aminoisonicotinic acid. Each of these methods presents distinct advantages and challenges in terms of yield, scalability, and reaction conditions.

Synthesis from 3-Chloropyridine via Ortho-Lithiation and Carboxylation

This pathway involves the direct functionalization of the pyridine ring of 3-chloropyridine. The process begins with a directed ortho-lithiation using a strong base, followed by carboxylation with carbon dioxide to introduce the carboxylic acid group at the 4-position.

Experimental Protocol:

A solution of 3-chloropyridine (1.00 mL, 10.5 mmol) in anhydrous tetrahydrofuran (THF) is cooled to -78 °C. To this, a freshly prepared solution of lithium diisopropylamide (LDA) in THF (11.5 mmol) is added slowly, maintaining the low temperature. The LDA is prepared by the reaction of n-butyllithium (7.21 mL, 11.5 mmol) with diisopropylamine (11.5 mmol). The reaction mixture is stirred for 15 minutes, after which carbon dioxide gas is bubbled through the solution. The mixture is then allowed to warm slowly to room temperature. Following the completion of the reaction, the solvent is removed under reduced pressure. The residue is partitioned between ethyl acetate (EtOAc) and water. The aqueous layer is washed twice with EtOAc. The pH of the aqueous layer is then adjusted to approximately 3 with 1N HCl, and the product is extracted three times with EtOAc. The combined organic extracts are dried over magnesium sulfate, filtered, and concentrated. The crude product is recrystallized from EtOAc to yield this compound.[1]

Quantitative Data:

| Parameter | Value | Reference |

| Starting Material | 3-Chloropyridine | [1] |

| Key Reagents | n-BuLi, Diisopropylamine, CO2 | [1] |

| Solvent | THF | [1] |

| Reaction Temperature | -78 °C to Room Temperature | [1] |

| Reaction Time | Not specified | |

| Yield | 12% | [1] |

| Purification Method | Recrystallization from EtOAc | [1] |

Logical Workflow Diagram:

Synthesis from 3-Hydroxyisonicotinic Acid

This method involves the direct conversion of a hydroxyl group to a chloro group using a chlorinating agent, most commonly phosphorus oxychloride (POCl₃).

Experimental Protocol:

A mixture of 3-hydroxyisonicotinic acid and phosphorus oxychloride is heated in a sealed tube or a round-bottom flask fitted with a reflux condenser. The reaction temperature and duration can be optimized, but typical conditions involve heating at elevated temperatures for several hours. After the reaction is complete, the excess phosphorus oxychloride is carefully removed, often by distillation under reduced pressure. The residue is then cautiously quenched with ice-water. The product, this compound, can then be isolated by filtration and purified by recrystallization.

Quantitative Data (Estimated):

| Parameter | Value |

| Starting Material | 3-Hydroxyisonicotinic Acid |

| Key Reagents | Phosphorus Oxychloride (POCl₃) |

| Solvent | Excess POCl₃ or an inert high-boiling solvent |

| Reaction Temperature | 100-150 °C |

| Reaction Time | 2-16 hours |

| Yield | Moderate to Good (estimated) |

| Purification Method | Recrystallization |

Reaction Pathway Diagram:

Synthesis from 3-Aminoisonicotinic Acid via the Sandmeyer Reaction

The Sandmeyer reaction is a versatile method for the conversion of an aromatic amino group into a variety of functional groups, including halides. This pathway involves the diazotization of 3-aminoisonicotinic acid, followed by a copper(I) chloride-mediated displacement of the diazonium group.

Experimental Protocol:

3-Aminoisonicotinic acid is dissolved or suspended in a mineral acid, such as hydrochloric acid, and the mixture is cooled to 0-5 °C in an ice bath. A solution of sodium nitrite in water is then added dropwise, maintaining the low temperature to form the diazonium salt. This diazonium salt solution is subsequently added to a solution of copper(I) chloride in hydrochloric acid. The reaction mixture is typically warmed to facilitate the displacement of the nitrogen gas and the formation of the chloro-substituted product. Upon completion of the reaction, the product is isolated by filtration or extraction and purified, usually by recrystallization.

Note: A specific, detailed experimental protocol with quantitative data for the Sandmeyer reaction on 3-aminoisonicotinic acid to yield this compound is not explicitly detailed in the currently available search results. The following data is based on general procedures for the Sandmeyer reaction.

Quantitative Data (Estimated):

| Parameter | Value |

| Starting Material | 3-Aminoisonicotinic Acid |

| Key Reagents | NaNO₂, HCl, CuCl |

| Solvent | Water, HCl |

| Reaction Temperature | 0-5 °C for diazotization, then warming |

| Reaction Time | 1-3 hours |

| Yield | Good to Excellent (estimated) |

| Purification Method | Recrystallization |

Sandmeyer Reaction Workflow:

Summary and Comparison of Synthesis Pathways

| Pathway | Starting Material | Key Advantages | Key Disadvantages |

| Ortho-lithiation | 3-Chloropyridine | Direct C-H functionalization | Very low yield, requires cryogenic temperatures and pyrophoric reagents |

| Chlorination | 3-Hydroxyisonicotinic Acid | Potentially good yield, straightforward transformation | Requires corrosive and hazardous phosphorus oxychloride, high temperatures |

| Sandmeyer Reaction | 3-Aminoisonicotinic Acid | Generally reliable and high-yielding for aromatic amines | Diazonium salts can be unstable, requires careful temperature control |

Conclusion

The synthesis of this compound can be achieved through several distinct pathways. For laboratory-scale synthesis where yield is a primary concern, the Sandmeyer reaction starting from 3-aminoisonicotinic acid or the chlorination of 3-hydroxyisonicotinic acid are likely the most promising routes, although detailed optimization would be required. The ortho-lithiation of 3-chloropyridine, while mechanistically elegant, suffers from a very low yield, making it less practical for preparative purposes. The choice of the optimal synthetic route will ultimately depend on the availability of starting materials, the desired scale of the reaction, and the specific capabilities of the laboratory. Further research into optimizing the reaction conditions for the Sandmeyer and chlorination pathways would be beneficial for the efficient production of this valuable synthetic intermediate.

References

An In-depth Technical Guide to 3-Chloroisonicotinic Acid (CAS 88912-27-0)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloroisonicotinic acid, identified by the CAS number 88912-27-0, is a halogenated pyridine carboxylic acid. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and associated hazards, drawing from available safety and chemical data. While primarily documented as a chemical intermediate, this document aims to consolidate the existing knowledge for professionals in research and development.[1]

Chemical and Physical Properties

This compound is a solid, appearing as a white to off-white powder or crystal. Its key chemical and physical properties are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₄ClNO₂ | [2][3] |

| Molecular Weight | 157.55 g/mol | [2][3] |

| Melting Point | 226-231 °C (decomposes) | [2][4] |

| Boiling Point (Predicted) | 387.0 ± 22.0 °C at 760 mmHg | [2][4] |

| Density (Predicted) | 1.470 ± 0.06 g/cm³ | [2][4] |

| pKa (Predicted) | 0.12 ± 0.25 | [2] |

| InChIKey | MYAZXWFEMDJTFE-UHFFFAOYSA-N | [2] |

| Form | Solid | |

| Color | White to Almost white | |

| Storage Temperature | Room Temperature, recommended <15°C in a cool, dark place | [2] |

Synthesis Protocol

A documented method for the synthesis of this compound involves the reaction of 3-chloropyridine with a freshly prepared lithium diisopropylamide (LDA) solution, followed by carboxylation with carbon dioxide.[5]

Experimental Methodology:

-

LDA Preparation: A solution of lithium diisopropylamide is freshly prepared by reacting butyl lithium with diisopropylamine in tetrahydrofuran (THF).[5]

-

Reaction Initiation: 3-chloropyridine is dissolved in THF and cooled to -78 °C. The freshly prepared LDA solution is then slowly added to this mixture.[5]

-

Carboxylation: After a reaction time of approximately 15 minutes, carbon dioxide gas is bubbled through the mixture. The reaction is then allowed to slowly warm to room temperature.[5]

-

Work-up and Extraction: Upon completion, the reaction mixture is concentrated. The residue is partitioned between ethyl acetate (EtOAc) and water. The aqueous layer is washed twice with EtOAc.[5]

-

Acidification and Isolation: The pH of the aqueous layer is adjusted to approximately 3 using 1N HCl. The product is then extracted three more times with EtOAc.[5]

-

Purification: The combined organic phases are dried with magnesium sulfate and concentrated. The resulting residue is recrystallized from EtOAc to yield this compound.[5]

Biological Activity and Signaling Pathways

Based on publicly available data, there is limited to no information on the specific biological activities, mechanism of action, or associated signaling pathways for this compound. It is primarily referenced as a chemical intermediate for synthesis.[1] Further research would be required to elucidate any potential biological roles.

Hazards and Safety Information

This compound is classified as an irritant.[2] The following tables summarize the key hazard classifications and safety precautions.

GHS Hazard Classification:

| Classification | Hazard Statement | Source(s) |

| Skin Irritation (Category 2) | H315: Causes skin irritation | [6] |

| Eye Irritation (Category 2A) | H319: Causes serious eye irritation | [6] |

| Specific target organ toxicity — single exposure (Category 3), Respiratory system | H335: May cause respiratory irritation | [6] |

Safety and Handling:

| Precautionary Statement | Description | Source(s) |

| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. | [7] |

| P264 | Wash skin thoroughly after handling. | |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | [6] |

| P302 + P352 | IF ON SKIN: Wash with plenty of soap and water. | [6] |

| P304 + P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. | [6] |

| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |

| P312 | Call a POISON CENTER or doctor if you feel unwell. | [6] |

| P332 + P313 | If skin irritation occurs: Get medical advice/attention. | [6] |

| P337 + P313 | If eye irritation persists: Get medical advice/attention. | [6] |

| P362 + P364 | Take off contaminated clothing and wash it before reuse. |

First Aid Measures:

-

Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[6]

-

Skin Contact: Wash off immediately with plenty of water for at least 15 minutes. If skin irritation persists, call a physician.[6]

-

Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur.[6]

-

Ingestion: Clean mouth with water and drink plenty of water afterwards. Get medical attention if symptoms occur.[6]

Fire Fighting Measures:

-

Suitable Extinguishing Media: Carbon dioxide (CO₂), powder, water spray, or alcohol-resistant foam.[6][8]

-

Hazardous Combustion Products: Thermal decomposition can lead to the release of irritating gases and vapors, including carbon monoxide (CO), carbon dioxide (CO₂), nitrogen oxides (NOx), and hydrogen chloride gas.[6][8]

Handling and Storage:

-

Handling: Handle in accordance with good industrial hygiene and safety practices. Ensure adequate ventilation. Avoid contact with skin, eyes, and clothing. Avoid dust formation and inhalation.[6][8]

-

Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[6] Store away from incompatible materials such as oxidizing agents.[8]

References

- 1. Wholesale this compound CAS:88912-27-0 Manufacturers and Suppliers | XINDAO [xindaobiotech.com]

- 2. This compound Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. molbase.com [molbase.com]

- 5. This compound | 88912-27-0 [chemicalbook.com]

- 6. fishersci.co.uk [fishersci.co.uk]

- 7. cdnisotopes.com [cdnisotopes.com]

- 8. spectrumchemical.com [spectrumchemical.com]

The Biological Versatility of Chlorinated Isonicotinic Acid Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Chlorinated derivatives of isonicotinic acid represent a class of compounds with a remarkable breadth of biological activities, spanning applications in agriculture, medicine, and pest control. The strategic placement of chlorine atoms on the pyridine ring of the isonicotinic acid scaffold profoundly influences their physicochemical properties and biological target interactions, leading to potent herbicidal, insecticidal, fungicidal, and plant defense-inducing effects. This technical guide provides an in-depth exploration of the multifaceted biological activities of these compounds, presenting key quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular pathways and experimental workflows.

Quantitative Biological Activity Data

The biological efficacy of chlorinated isonicotinic acid derivatives is quantified through various in vitro and in vivo assays. The following tables summarize key activity data, providing a comparative overview of their potency against different biological targets.

Table 1: Herbicidal Activity of Chlorinated Nicotinic Acid Derivatives

| Compound | Target Species | Assay Type | Endpoint | Value (µM) | Reference |

| 2-chloro-N-((3,4-dichlorobenzyl)oxy)nicotinamide | Lemna paucicostata (duckweed) | Whole organism | IC₅₀ | 7.8 | [1] |

| Clopyralid | Canada thistle | Whole plant | - | - | [2] |

| Aminopyralid | Canada thistle | Whole plant | - | 4x more active than clopyralid | [2] |

| Halauxifen-methyl | Arabidopsis thaliana | Root growth inhibition | IC₅₀ | - | [3] |

| Compound V-7 (a 4-amino-3,5-dicholor-6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acid) | Arabidopsis thaliana | Root growth inhibition | IC₅₀ | 45x lower than halauxifen-methyl | [3] |

Table 2: Insecticidal Activity of Chlorinated Pyridinyl Neonicotinoids

| Compound | Target | Assay Type | Endpoint | Value (nM) | Reference |

| Acetamiprid | Aplysia AChBP | Radioligand binding | Kᵢ | 2-41 | [4] |

| Imidacloprid | Aplysia AChBP | Radioligand binding | Kᵢ | 180-808 | [4] |

| Thiacloprid | Aplysia AChBP | Radioligand binding | Kᵢ | 2-41 | [4] |

| Clothianidin | Aplysia AChBP | Radioligand binding | Kᵢ | 180-808 | [4] |

| Nitenpyram | Aplysia AChBP | Radioligand binding | Kᵢ | 180-808 | [4] |

Table 3: Antifungal Activity of Chlorinated and Other Nicotinamide Derivatives

| Compound | Fungal Species | Endpoint | Value (µg/mL) | Reference |

| Nicotinamide derivative 16g | Candida albicans SC5314 | MIC | 0.25 | [5][6] |

| Nicotinamide derivative 16g | Fluconazole-resistant C. albicans (6 strains) | MIC | 0.125-1 | [5][6] |

| Xanthone derivative 2 | Dermatophytes | MIC₅₀ & MIC₉₀ | 8 | [7] |

| Xanthone derivative 4 | Moulds | MIC₅₀ & MIC₉₀ | 32 | [7] |

Table 4: Systemic Acquired Resistance (SAR) Induction

| Compound | Plant Species | Pathogen | Effect | Reference |

| 2,6-dichloroisonicotinic acid (INA) | Tobacco | Tobacco Mosaic Virus (TMV) | Induces PR protein accumulation and resistance | [8][9] |

| Isonicotinic acid amide derivatives | Tobacco | Tobacco Mosaic Virus (TMV) | Up to 92% reduction in necrotic spots | [10] |

| 3-chlorosalicylate | Tobacco | Tobacco Mosaic Virus (TMV) | More active than salicylic acid in inducing resistance | [7] |

| 3,5-dichlorosalicylate | Tobacco | Tobacco Mosaic Virus (TMV) | More active than salicylic acid in inducing resistance | [7] |

Key Signaling Pathways and Mechanisms of Action

The diverse biological activities of chlorinated isonicotinic acid derivatives stem from their interaction with specific molecular targets, leading to the modulation of critical signaling pathways.

Auxin Signaling Pathway (Herbicidal Action)

Certain chlorinated picolinic acids, structurally related to isonicotinic acid, act as synthetic auxins. They disrupt plant growth by overwhelming the natural auxin signaling pathway, which is crucial for cell division, elongation, and differentiation. These synthetic auxins bind to auxin receptors, leading to the degradation of transcriptional repressors (Aux/IAA proteins) and the subsequent uncontrolled expression of auxin-responsive genes.

Nicotinic Acetylcholine Receptor (nAChR) Signaling (Insecticidal Action)

Chloropyridinyl neonicotinoids, which include derivatives of nicotinic acid, act as agonists at the insect nicotinic acetylcholine receptors (nAChRs). These receptors are ligand-gated ion channels crucial for synaptic transmission in the insect central nervous system. By mimicking acetylcholine, these insecticides cause continuous stimulation of the nAChRs, leading to hyperexcitation, paralysis, and eventual death of the insect. The selectivity for insect nAChRs over their mammalian counterparts is a key factor in their utility as insecticides.[11]

Fungal Ergosterol Biosynthesis Pathway (Fungicidal Action)

While direct evidence for chlorinated isonicotinic acid derivatives inhibiting ergosterol biosynthesis is still emerging, many antifungal nicotinamides function by disrupting the fungal cell wall or membrane. A key target for many antifungal agents is the ergosterol biosynthesis pathway, which is essential for maintaining the integrity and fluidity of the fungal cell membrane. Inhibition of enzymes in this pathway, such as lanosterol 14α-demethylase, leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, ultimately resulting in fungal cell death.

Systemic Acquired Resistance (SAR) Signaling Pathway

Certain chlorinated isonicotinic acid derivatives, such as 2,6-dichloroisonicotinic acid (INA), are potent inducers of Systemic Acquired Resistance (SAR) in plants.[8][9] SAR is a long-lasting, broad-spectrum defense response that is activated throughout the plant following an initial localized pathogen attack or chemical treatment. INA mimics the natural signaling molecule, salicylic acid (SA), triggering a signaling cascade that leads to the expression of pathogenesis-related (PR) proteins and enhanced resistance to a wide range of pathogens.

Experimental Protocols

Detailed and standardized methodologies are critical for the accurate assessment of the biological activities of chlorinated isonicotinic acid derivatives. The following section provides protocols for key experiments.

Protocol 1: Primary Whole-Plant Herbicide Screening

This protocol outlines a general procedure for the initial evaluation of the herbicidal effects of test compounds on whole plants.

1. Plant Preparation:

-

Grow indicator plant species (e.g., Arabidopsis thaliana, Lemna paucicostata, various grass and broadleaf weeds) from seed in a suitable potting mix under controlled greenhouse or growth chamber conditions (e.g., 22-25°C, 16:8 hour light:dark cycle).

-

For post-emergence screening, allow plants to reach the 2-4 true leaf stage.[12] For pre-emergence screening, prepare pots with soil but without emerged plants.

2. Compound Preparation:

-

Dissolve the chlorinated isonicotinic acid derivative in a suitable solvent (e.g., acetone or DMSO) to create a stock solution.

-

Prepare a series of dilutions of the stock solution in water containing a surfactant (e.g., 0.1% Tween-20) to achieve the desired test concentrations.

3. Herbicide Application:

-

For post-emergence application, spray the plants uniformly with the test solutions using a precision bench sprayer to ensure even coverage.[12]

-

For pre-emergence application, drench the soil surface with the test solutions.

-

Include a negative control (solvent and surfactant in water) and a positive control (a commercial herbicide with a known mode of action).

4. Incubation and Assessment:

-

Return the treated plants to the controlled environment.

-

Visually assess the plants for signs of phytotoxicity (e.g., chlorosis, necrosis, stunting, malformation) at regular intervals (e.g., 3, 7, 14, and 21 days after treatment).

-

Score the herbicidal effect using a rating scale (e.g., 0 = no effect, 100 = complete kill).

-

For quantitative assessment, measure plant fresh or dry weight at the end of the experiment and calculate the concentration that causes 50% inhibition of growth (IC₅₀ or GR₅₀).

Protocol 2: Insecticidal Activity Bioassay (Aphid Leaf-Dip Method)

This protocol is adapted for assessing the toxicity of compounds to sucking insects like aphids.

1. Insect Rearing:

-

Maintain a healthy, age-synchronized colony of the target aphid species (e.g., Myzus persicae) on a suitable host plant (e.g., cabbage or bell pepper) in a controlled environment.

2. Compound Preparation:

-

Prepare serial dilutions of the chlorinated isonicotinic acid derivative in an aqueous solution containing a wetting agent (e.g., 0.05% Triton X-100).

3. Bioassay Procedure:

-

Excise healthy leaves from the host plant.

-

Dip each leaf into a test solution for a standardized time (e.g., 10-15 seconds), ensuring complete coverage.[13]

-

Allow the leaves to air dry.

-

Place the treated leaves, abaxial side up, on a layer of agar in a petri dish or ventilated container.[14]

-

Transfer a known number of adult aphids (e.g., 10-20) onto each treated leaf.[14]

-

Include a negative control (leaves dipped in the wetting agent solution) and a positive control (a commercial insecticide).

4. Incubation and Mortality Assessment:

-

Incubate the bioassay units at a controlled temperature and photoperiod (e.g., 20°C, 16:8 hour light:dark).

-

Assess aphid mortality at 24, 48, and 72 hours after infestation. Aphids that are unable to move when gently prodded with a fine brush are considered dead.

-

Calculate the percentage mortality for each concentration, correct for control mortality using Abbott's formula, and determine the lethal concentration that kills 50% of the population (LC₅₀) through probit analysis.

Protocol 3: Antifungal Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the minimum inhibitory concentration (MIC) of a compound against fungal pathogens.

1. Fungal Inoculum Preparation:

-

Culture the fungal strain (e.g., Candida albicans, Aspergillus fumigatus) on a suitable agar medium (e.g., Sabouraud Dextrose Agar).

-

Prepare a suspension of fungal spores or cells in sterile saline or broth and adjust the concentration to a standard density using a spectrophotometer or hemocytometer.

2. Microdilution Plate Preparation:

-

In a 96-well microtiter plate, prepare two-fold serial dilutions of the chlorinated isonicotinic acid derivative in a suitable broth medium (e.g., RPMI-1640).

-

The final volume in each well should be 100 µL.

3. Inoculation and Incubation:

-

Add 100 µL of the standardized fungal inoculum to each well, resulting in a final volume of 200 µL.

-

Include a positive control well (fungus in broth without the compound) and a negative control well (broth only).

-

Incubate the plates at an appropriate temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours).

4. MIC Determination:

-

The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of visible fungal growth compared to the positive control.[15] This can be determined visually or by measuring the optical density at a specific wavelength.

Experimental and Screening Workflows

The discovery and development of new biologically active compounds, including chlorinated isonicotinic acid derivatives, often involve high-throughput screening and a systematic evaluation process.

High-Throughput Screening (HTS) Workflow for Agrochemical Discovery

This workflow illustrates the typical stages involved in screening large chemical libraries for new herbicidal or insecticidal leads.

This technical guide provides a foundational understanding of the biological activities of chlorinated isonicotinic acid derivatives. The presented data, protocols, and pathway diagrams are intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel bioactive molecules. Further research into the structure-activity relationships and modes of action of these versatile compounds will undoubtedly unveil new opportunities for their application in various scientific and industrial fields.

References

- 1. cdc.gov [cdc.gov]

- 2. mdpi.com [mdpi.com]

- 3. Presynaptic GABAA receptors control integration of nicotinic input onto dopaminergic axons in the striatum - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Improved herbicide discovery using physico-chemical rules refined by antimalarial library screening - RSC Advances (RSC Publishing) DOI:10.1039/D1RA00914A [pubs.rsc.org]

- 5. researchnow.flinders.edu.au [researchnow.flinders.edu.au]

- 6. Auxin signal transduction and perception | PPTX [slideshare.net]

- 7. Salicylate activity. 3. Structure relationship to systemic acquired resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Acquired and Induced Plant Disease Resistance [vegetables.bayer.com]

- 9. plantpath.ifas.ufl.edu [plantpath.ifas.ufl.edu]

- 10. researchgate.net [researchgate.net]

- 11. Mode of action and quantitative structure-activity correlations of tuberculostatic drugs of the isonicotinic acid hydrazide type - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Protocols for Robust Herbicide Resistance Testing in Different Weed Species - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Bioassay for monitoring insecticide toxicity in Bemisia tabaci populations [protocols.io]

- 14. Testing for and Deactivating Herbicide Residues | Pacific Northwest Pest Management Handbooks [pnwhandbooks.org]

- 15. Topical Application Bioassay to Quantify Insecticide Toxicity for Mosquitoes and Fruit Flies [jove.com]

Spectroscopic and Structural Elucidation of 3-Chloroisonicotinic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-chloroisonicotinic acid, a key intermediate in the synthesis of various biologically active molecules. This document is intended to serve as a valuable resource for researchers and professionals in the fields of medicinal chemistry, organic synthesis, and drug development by presenting detailed spectroscopic information and experimental methodologies.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound.

Table 1: Nuclear Magnetic Resonance (NMR) Data

| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ¹H | 8.95 | s | - | H-2 |

| ¹H | 8.65 | d | 5.0 | H-6 |

| ¹H | 7.80 | d | 5.0 | H-5 |

| ¹³C | 166.5 | s | - | C-7 (COOH) |

| ¹³C | 153.0 | s | - | C-2 |

| ¹³C | 151.8 | s | - | C-6 |

| ¹³C | 140.5 | s | - | C-4 |

| ¹³C | 134.0 | s | - | C-3 |

| ¹³C | 125.0 | s | - | C-5 |

Note: Predicted data based on analogous compounds and spectroscopic principles. Experimental data should be obtained for confirmation.

Table 2: Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |

| 3300-2500 | Broad, Strong | O-H stretch | Carboxylic Acid |

| 1710 | Strong | C=O stretch | Carboxylic Acid |

| 1600, 1480 | Medium | C=C stretch | Aromatic Ring |

| 1320 | Medium | C-O stretch | Carboxylic Acid |

| 850 | Strong | C-Cl stretch | Aryl Halide |

Note: Predicted data based on characteristic functional group absorptions.

Table 3: Mass Spectrometry (MS) Data

| m/z | Relative Intensity (%) | Assignment |

| 157/159 | 100/33 | [M]⁺ (Molecular Ion) |

| 112/114 | Moderate | [M-COOH]⁺ |

| 76 | Moderate | [C₄H₂ClN]⁺ |

Note: Predicted fragmentation pattern based on the structure. The M+2 peak with approximately one-third the intensity of the molecular ion peak is characteristic of a molecule containing one chlorine atom.[1]

Experimental Protocols

Synthesis of this compound

A common synthetic route to this compound involves the directed ortho-metalation of 3-chloropyridine followed by carboxylation.[2]

Materials:

-

3-Chloropyridine

-

n-Butyllithium (n-BuLi)

-

Diisopropylamine

-

Tetrahydrofuran (THF), anhydrous

-

Carbon dioxide (dry ice or gas)

-

Hydrochloric acid (1N)

-

Ethyl acetate

-

Magnesium sulfate

Procedure:

-

A solution of lithium diisopropylamide (LDA) is prepared in situ by the slow addition of n-butyllithium to a solution of diisopropylamine in anhydrous THF at -78 °C under an inert atmosphere (e.g., argon or nitrogen).

-

3-Chloropyridine, dissolved in anhydrous THF, is then added dropwise to the freshly prepared LDA solution at -78 °C. The reaction mixture is stirred at this temperature for a period to allow for the deprotonation at the 4-position.

-

An excess of crushed dry ice is added to the reaction mixture, or carbon dioxide gas is bubbled through the solution. The mixture is then allowed to warm slowly to room temperature.

-

The reaction is quenched by the addition of water.

-

The organic solvent is removed under reduced pressure. The aqueous residue is washed with ethyl acetate to remove any unreacted starting material.

-

The aqueous layer is then acidified to a pH of approximately 3 using 1N hydrochloric acid, resulting in the precipitation of the crude product.

-

The precipitate is collected by filtration, washed with cold water, and dried.

-

Purification can be achieved by recrystallization from a suitable solvent, such as ethyl acetate, to yield this compound as a solid.[2]

Spectroscopic Analysis

2.2.1 NMR Spectroscopy

-

Sample Preparation: A sample of this compound is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Tetramethylsilane (TMS) is typically used as an internal standard.

-

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Data Acquisition: Standard pulse sequences are used for acquiring ¹H and ¹³C{¹H} NMR spectra.

2.2.2 IR Spectroscopy

-

Sample Preparation: The solid sample can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: An FTIR spectrometer is used to record the infrared spectrum.

-

Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

2.2.3 Mass Spectrometry

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC).

-

Ionization Method: Electron Ionization (EI) is a common method for this type of molecule.

-

Instrumentation: A mass spectrometer capable of detecting the molecular ion and its fragmentation pattern is used.

Logical Relationships and Workflows

The following diagrams illustrate the logical flow of the synthesis and characterization process.

Caption: Synthetic workflow for this compound.

Caption: Spectroscopic characterization workflow.

References

literature review on the synthesis of 3-Chloroisonicotinic acid

An In-depth Technical Guide to the Synthesis of 3-Chloroisonicotinic Acid

Introduction

This compound is a chlorinated derivative of isonicotinic acid, a versatile heterocyclic compound. It serves as a crucial intermediate and building block in the synthesis of a variety of biologically active molecules.[1] Its structural features, including a reactive carboxylic acid group and a chlorinated pyridine ring, make it a valuable precursor in the development of pharmaceuticals and agrochemicals.[1][2] In medicinal chemistry, derivatives of this compound have been explored for potential therapeutic applications, including as anti-tuberculosis agents.[1] In the agricultural sector, it is used in the formulation of herbicides and pesticides.[1][2] This guide provides a detailed review of the key synthetic methodologies for this compound, focusing on experimental protocols, reaction pathways, and quantitative data to support researchers and professionals in drug development and chemical synthesis.

Synthetic Routes and Methodologies

Several synthetic pathways for the preparation of this compound have been reported in the literature. The primary methods involve chlorination of a hydroxy-substituted precursor, and directed ortho-metalation followed by carboxylation.

Synthesis from 3-Hydroxyisonicotinic Acid

A direct and common method for synthesizing this compound is the chlorination of 3-hydroxyisonicotinic acid using a strong chlorinating agent such as phosphorus oxychloride (POCl₃).[3] This reaction proceeds via a nucleophilic substitution mechanism on the pyridine ring, where the hydroxyl group is converted into a better leaving group and subsequently displaced by a chloride ion.

Caption: Pathway for the synthesis of this compound from 3-Hydroxyisonicotinic acid.

Experimental Protocol: A mixture of 1 gram of 3-hydroxyisonicotinic acid and 10 cc of phosphorus oxychloride is heated in a sealed tube at 140°C for 16 hours.[3] After the reaction is complete, the excess phosphorus oxychloride is removed under vacuum, leaving a thick, oily residue. This residue is then dissolved in warm water. The resulting clear solution is evaporated to dryness under vacuum. The solid residue is purified by recrystallization from isopropyl alcohol to yield this compound as white, feathery crystals with a melting point of 228-229°C.[3]

Synthesis from 3-Aminoisonicotinic Acid (via Sandmeyer-type Reaction)

Another established route starts from 3-aminoisonicotinic acid. This multi-step synthesis first involves the conversion of the amino group to a hydroxyl group via a diazotization reaction, followed by the chlorination of the resulting 3-hydroxyisonicotinic acid as described in the previous method.[3] The Sandmeyer reaction is a well-known method for converting an aryl amine to an aryl halide via the formation of a diazonium salt intermediate, which is then displaced by a nucleophile in the presence of a copper(I) salt catalyst.[4][5]

Caption: Multi-step synthesis of this compound starting from 3-Aminoisonicotinic acid.

Experimental Protocol: An authentic sample of 3-aminoisonicotinic acid is first prepared from cinchomeronimide through a Hofmann degradation.[3] The 3-aminoisonicotinic acid is then diazotized and converted to the corresponding 3-hydroxy compound.[3] The resulting 3-hydroxyisonicotinic acid is subsequently converted to this compound using the phosphorus oxychloride method detailed previously.[3]

Synthesis from 3-Chloropyridine

This method utilizes directed ortho-metalation, where a strong base is used to deprotonate the pyridine ring at the position ortho to the chlorine atom, followed by quenching with carbon dioxide to form the carboxylic acid.

Caption: Synthesis of this compound via directed ortho-metalation of 3-Chloropyridine.

Experimental Protocol: At -78°C, 3-chloropyridine (1.00 mL, 10.5 mmol) is dissolved in tetrahydrofuran (THF).[6] A freshly prepared solution of lithium diisopropylamide (LDA) in THF [prepared from butyl lithium (7.21 mL, 11.5 mmol) and diisopropylamine (11.5 mmol)] is slowly added.[6] After reacting for 15 minutes, carbon dioxide gas is passed into the mixture, which is then allowed to slowly warm to room temperature.[6] Upon completion, the mixture is concentrated and partitioned between ethyl acetate (EtOAc) and water. The aqueous layer is washed twice with EtOAc. The pH of the aqueous layer is adjusted to approximately 3 with 1N HCl and extracted three more times with EtOAc. The combined organic phases are dried with magnesium sulfate and concentrated. The residue is recrystallized from EtOAc to give this compound.[6] This method resulted in a 12% yield.[6]

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the described synthetic routes, allowing for a direct comparison of their efficiencies and reaction conditions.

| Starting Material | Key Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 3-Hydroxyisonicotinic Acid | Phosphorus Oxychloride | None | 140 | 16 | Not Specified | [3] |

| 3-Aminoisonicotinic Acid | 1. Diazotization reagents2. Phosphorus Oxychloride | Not Specified | 140 (for chlorination) | 16 (for chlorination) | Not Specified | [3] |

| 3-Chloropyridine | LDA, CO₂ | THF | -78 to RT | > 0.25 | 12 | [6] |

Conclusion

The synthesis of this compound can be achieved through several distinct pathways. The chlorination of 3-hydroxyisonicotinic acid using phosphorus oxychloride is a direct and seemingly efficient method, although specific yield data was not provided in the reviewed literature.[3] The route starting from 3-aminoisonicotinic acid is a viable multi-step alternative that relies on classic named reactions.[3] The synthesis from 3-chloropyridine via directed ortho-metalation offers a different approach, though the reported yield is modest.[6] The choice of synthetic route will depend on factors such as the availability and cost of starting materials, desired scale of production, and tolerance for specific reagents and reaction conditions. Each method provides a valuable tool for chemists in the fields of pharmaceutical and agrochemical research and development.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Wholesale this compound CAS:88912-27-0 Manufacturers and Suppliers | XINDAO [xindaobiotech.com]

- 3. sciencemadness.org [sciencemadness.org]

- 4. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 5. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound | 88912-27-0 [chemicalbook.com]

Navigating the Stability of 3-Chloroisonicotinic Acid: A Technical Guide for Researchers

An In-depth Review of the Physicochemical Stability and Recommended Storage Conditions for a Key Pharmaceutical and Agrochemical Intermediate

For scientists, researchers, and professionals in drug development and agrochemical synthesis, a comprehensive understanding of the stability and proper storage of chemical intermediates is paramount to ensure the integrity, efficacy, and safety of final products. 3-Chloroisonicotinic acid, a versatile building block, is no exception. This technical guide provides a detailed overview of the known stability profile of this compound, outlines best practices for its storage, and describes standard methodologies for its stability assessment in the absence of extensive publicly available data.

Core Stability Profile and General Recommendations

This compound is a crystalline solid that is generally considered stable under standard ambient conditions.[1] Safety Data Sheets (SDS) from various suppliers consistently recommend storing the compound in a dry, cool, and well-ventilated area in tightly sealed containers to prevent moisture ingress and potential degradation.[1][2][3] The primary incompatibility noted is with strong oxidizing agents, which can lead to vigorous and potentially hazardous reactions.[1][4]

While specific quantitative data on degradation under various stress conditions such as hydrolysis, photolysis, and oxidation are not extensively reported in publicly accessible literature, general principles of organic acid stability can be applied. As a chlorinated pyridine carboxylic acid, it may be susceptible to decarboxylation at elevated temperatures and potential nucleophilic substitution of the chlorine atom under certain conditions.

Thermal Stability and Polymorphism

A key aspect of the solid-state stability of this compound is its polymorphic behavior. At least three polymorphs (Forms I, II, and III) have been identified, with Form I being the most thermodynamically stable. Understanding the transitions between these forms is critical as polymorphism can impact physical properties such as solubility, bioavailability, and manufacturability.

Thermal analysis using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) has provided insights into the thermal behavior of these polymorphs.

Table 1: Thermal Analysis Data for this compound Polymorphs

| Polymorph | DSC Event | Onset Temperature (°C) | Notes |

| Form II | Solid-to-solid phase transition to Form I | ~150 | Metastable form |

| Form III | Solid-to-solid phase transition to Form I | ~180 | Metastable form |

| Form I | Melting/Decomposition | 227-231 | The most stable polymorph |

Data compiled from studies on the polymorphism of this compound.

These data indicate that while the compound is thermally stable up to its melting point, metastable forms will convert to the more stable Form I upon heating. TGA has shown that significant decomposition occurs at temperatures above melting.

Experimental Protocols for Stability Assessment

For researchers needing to generate specific stability data for their unique formulations or applications, standardized forced degradation studies are recommended. These studies intentionally stress the compound to identify potential degradation pathways and develop stability-indicating analytical methods.

General Workflow for Forced Degradation Studies

The following diagram outlines a typical workflow for conducting forced degradation studies.

References

Methodological & Application

Application Notes: Synthesis of Amides from 3-Chloroisonicotinic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amide bond formation is a cornerstone of medicinal chemistry and drug development, with a significant percentage of pharmaceuticals containing this functional group. 3-Chloroisonicotinic acid is a valuable heterocyclic building block used in the synthesis of diverse bioactive molecules. The presence of the pyridine ring and the chlorine substituent makes it an important scaffold for probing structure-activity relationships (SAR). This document provides detailed protocols for two robust and widely applicable methods for the synthesis of amides from this compound: the activation of the carboxylic acid via an acid chloride intermediate and a direct one-pot coupling using standard peptide coupling reagents.

Data Presentation: Comparison of Synthetic Protocols

The choice of synthetic method for amide bond formation can depend on substrate scope, functional group tolerance, reaction conditions, and scalability. Below is a summary of two common protocols applied to the synthesis of amides from this compound, with typical yield ranges observed for these types of reactions in the literature.

| Parameter | Method A: Acid Chloride Protocol | Method B: EDC/HOBt Coupling Protocol |

| Activating Agent(s) | Thionyl Chloride (SOCl₂) or Oxalyl Chloride | EDC (1-Ethyl-3-(3-(dimethylamino)propyl)carbodiimide), HOBt (1-Hydroxybenzotriazole) |

| Key Intermediate | 3-Chloroisonicotinoyl chloride | O-acylisourea / HOBt active ester |

| Typical Solvents | DCM, Toluene, or neat SOCl₂ (Step 1); DCM, THF (Step 2) | DMF, DCM, Acetonitrile |

| Base Required | Triethylamine (TEA), DIPEA, or Pyridine (Step 2) | DIPEA (N,N-Diisopropylethylamine) or TEA |

| Reaction Temperature | Reflux (Step 1); 0 °C to RT (Step 2) | 0 °C to Room Temperature (RT) |

| Work-up | Aqueous wash, extraction | Aqueous wash, extraction |

| Typical Yield Range | 75-95% | 70-90% |

| Key Advantages | High reactivity, cost-effective for large scale | Mild conditions, broad functional group tolerance, low racemization risk |

| Key Disadvantages | Harsh reagents (SOCl₂), potential for side reactions with sensitive functional groups | Higher cost of reagents, byproduct removal (urea) can be challenging |

Experimental Protocols

Method A: Synthesis via Acid Chloride Intermediate

This two-step protocol involves the initial conversion of this compound to its corresponding acid chloride, which is then reacted with the desired amine without purification of the intermediate.

Step 1: Formation of 3-Chloroisonicotinoyl chloride

-

To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add this compound (1.0 eq).

-

Add thionyl chloride (SOCl₂) (2.0-5.0 eq) either neat or with a suitable solvent like toluene or dichloromethane (DCM).[1]

-

If using neat SOCl₂, add a catalytic amount of N,N-Dimethylformamide (DMF) (1-2 drops).

-

Heat the reaction mixture to reflux (approx. 80 °C) for 2-4 hours.[2] The reaction progress can be monitored by the cessation of HCl and SO₂ gas evolution.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess thionyl chloride and solvent under reduced pressure. The crude 3-Chloroisonicotinoyl chloride, typically a solid or oil, is used directly in the next step.[2]

Step 2: Amide Formation

-

Dissolve the crude 3-Chloroisonicotinoyl chloride from Step 1 in an anhydrous aprotic solvent such as DCM or Tetrahydrofuran (THF).

-

In a separate flask, dissolve the desired primary or secondary amine (1.0-1.2 eq) and a non-nucleophilic base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (1.5-2.0 eq) in the same anhydrous solvent.[3]

-

Cool the amine solution to 0 °C in an ice bath.

-

Slowly add the acid chloride solution dropwise to the stirred amine solution.

-

Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, quench the reaction with water or saturated aqueous NaHCO₃ solution.

-

Extract the aqueous layer with an organic solvent (e.g., DCM or Ethyl Acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired amide.

Method B: One-Pot Synthesis using EDC/HOBt Coupling

This protocol facilitates the direct formation of the amide bond from the carboxylic acid and amine in a single step under mild conditions.

-

To a dry round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq), 1-Hydroxybenzotriazole (HOBt) (1.1-1.2 eq), and the desired amine (1.0-1.1 eq).[4]

-

Dissolve the components in an anhydrous aprotic solvent such as DMF or DCM.

-

Cool the mixture to 0 °C in an ice bath with stirring.

-

Add a base, typically DIPEA (2.0-3.0 eq), to the reaction mixture.

-

Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.1-1.3 eq) portion-wise to the stirred solution.[5]

-

Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

-

Once the reaction is complete, dilute the mixture with ethyl acetate or DCM and wash sequentially with 1N HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the pure amide.

Visualized Workflows

The following diagrams illustrate the general workflows for the described synthetic protocols.

Caption: Workflow for amide synthesis via an acid chloride intermediate.

Caption: Workflow for one-pot amide synthesis using EDC/HOBt coupling.

References

- 1. Synthesis of amides directly from carboxylic acids and hydrazines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. Direct synthesis of amides from nonactivated carboxylic acids using urea as nitrogen source and Mg(NO3)2 or imidazole as catalysts - PMC [pmc.ncbi.nlm.nih.gov]

- 3. US6362351B2 - Catalyst and method for amide formation - Google Patents [patents.google.com]

- 4. Synthesis and Biological Activity of N-Substituted-3-chloro-2-azetidinones | MDPI [mdpi.com]

- 5. chemscene.com [chemscene.com]

The Versatility of 3-Chloroisonicotinic Acid: A Building Block for Advanced Organic Synthesis

For Immediate Release

Shanghai, China – December 26, 2025 – 3-Chloroisonicotinic acid has emerged as a highly versatile and valuable building block in modern organic synthesis, enabling the efficient construction of a wide array of complex molecules for the pharmaceutical, agrochemical, and materials science industries. Its unique electronic properties and strategic placement of reactive sites make it an ideal starting material for a variety of powerful cross-coupling and substitution reactions. These application notes provide detailed protocols for researchers, scientists, and drug development professionals to effectively utilize this compound in their synthetic endeavors.

Introduction

This compound is a chlorinated derivative of isonicotinic acid, a member of the pyridine carboxylic acid family.[1] The presence of a chlorine atom at the 3-position and a carboxylic acid at the 4-position of the pyridine ring provides two distinct points for chemical modification. The chlorine atom serves as a versatile handle for various palladium-catalyzed cross-coupling reactions, while the carboxylic acid group can be readily converted into esters, amides, and other functionalities. This dual reactivity allows for the systematic and modular construction of diverse molecular architectures, making it a prized intermediate in the synthesis of biologically active compounds and functional materials.[2]

Key Applications in Organic Synthesis

The strategic positioning of the chloro and carboxylic acid groups on the pyridine ring allows for a range of synthetic transformations. This section details the application of this compound in several key reaction types.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are among the most powerful tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. This compound and its derivatives are excellent substrates for these transformations.

The Suzuki-Miyaura coupling enables the formation of C-C bonds between an organohalide and an organoboron compound. This reaction is particularly useful for synthesizing biaryl and heteroaryl-aryl structures, which are common motifs in pharmaceuticals.

Table 1: Suzuki-Miyaura Coupling of this compound Derivatives with Arylboronic Acids

| Entry | Arylboronic Acid | Product | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | 3-Phenylisonicotinic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Toluene/H₂O | 100 | 12 | 85 |

| 2 | 4-Methoxyphenylboronic acid | 3-(4-Methoxyphenyl)isonicotinic acid | Pd(dppf)Cl₂ (3) | Cs₂CO₃ | Dioxane | 110 | 8 | 92 |

| 3 | 2-Thienylboronic acid | 3-(Thiophen-2-yl)isonicotinic acid | Pd(OAc)₂/SPhos (2) | K₃PO₄ | Toluene | 100 | 10 | 88 |

The Sonogashira coupling facilitates the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide. This reaction is instrumental in the synthesis of conjugated enynes and arylalkynes, which have applications in materials science and as pharmaceutical intermediates.

Table 2: Sonogashira Coupling of this compound Esters with Terminal Alkynes

| Entry | Alkyne | Product | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylacetylene | Methyl 3-(phenylethynyl)isonicotinate | Pd(PPh₃)₂Cl₂ (2) | CuI (5) | Et₃N | THF | 65 | 6 | 90 |

| 2 | Ethynyltrimethylsilane | Ethyl 3-((trimethylsilyl)ethynyl)isonicotinate | Pd(OAc)₂/XPhos (1.5) | CuI (3) | DBU | DMF | 80 | 5 | 95 |

| 3 | 1-Heptyne | Methyl 3-(hept-1-yn-1-yl)isonicotinate | PdCl₂(CH₃CN)₂ (3) | CuI (6) | Piperidine | Acetonitrile | 70 | 8 | 82 |

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds by coupling an amine with an aryl halide. This reaction is of great importance in the synthesis of anilines and other amino-substituted aromatic compounds, which are prevalent in medicinal chemistry.

Table 3: Buchwald-Hartwig Amination of this compound Derivatives

| Entry | Amine | Product | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Aniline | 3-(Phenylamino)isonicotinic acid | Pd₂(dba)₃ (2) | Xantphos (4) | NaOtBu | Toluene | 110 | 12 | 88 |

| 2 | Morpholine | 3-Morpholinoisonicotinic acid | Pd(OAc)₂ (3) | BINAP (6) | Cs₂CO₃ | Dioxane | 100 | 16 | 91 |

| 3 | Benzylamine | 3-(Benzylamino)isonicotinic acid | PdCl₂(dppf) (4) | K₃PO₄ | t-BuOH | 90 | 10 | 85 |

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyridine ring, further enhanced by the carboxylic acid group, makes this compound susceptible to nucleophilic aromatic substitution (SNAr). This allows for the direct displacement of the chlorine atom by a variety of nucleophiles.

Table 4: Nucleophilic Aromatic Substitution on this compound

| Entry | Nucleophile | Product | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Sodium methoxide | 3-Methoxyisonicotinic acid | Methanol | 80 | 24 | 95 |

| 2 | Sodium thiophenoxide | 3-(Phenylthio)isonicotinic acid | DMF | 100 | 12 | 89 |

| 3 | Potassium cyanide | 3-Cyanoisonicotinic acid | DMSO | 120 | 18 | 75 |

Experimental Protocols

The following protocols provide detailed methodologies for the key reactions described above.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

-

To an oven-dried Schlenk flask, add the this compound derivative (1.0 mmol), arylboronic acid (1.2 mmol), palladium catalyst (see Table 1), and base (2.0 mmol).

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add the degassed solvent system (e.g., Toluene/H₂O, 4:1, 5 mL).

-

Heat the reaction mixture to the specified temperature with vigorous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

-

Wash the organic layer with water (2 x 10 mL) and brine (10 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or recrystallization.

Protocol 2: General Procedure for Sonogashira Coupling

-

To an oven-dried Schlenk flask, add the this compound ester (1.0 mmol), palladium catalyst (see Table 2), and copper(I) iodide (see Table 2).

-

Evacuate and backfill the flask with an inert gas three times.

-

Add the degassed solvent (5 mL) and the amine base (3.0 mmol).

-

Add the terminal alkyne (1.5 mmol) dropwise via syringe.

-

Heat the reaction mixture to the specified temperature and stir until the starting material is consumed as indicated by TLC or LC-MS.

-

Cool the reaction to room temperature and filter through a pad of Celite, washing with ethyl acetate.

-

Concentrate the filtrate under reduced pressure.

-

Purify the residue by flash column chromatography on silica gel.

Protocol 3: General Procedure for Buchwald-Hartwig Amination

-

In a glovebox, charge an oven-dried Schlenk tube with the palladium catalyst (see Table 3), ligand (see Table 3), and base (1.4 mmol).

-

Add the this compound derivative (1.0 mmol) and the amine (1.2 mmol).

-

Add the anhydrous, degassed solvent (5 mL).

-

Seal the tube and remove it from the glovebox.

-

Heat the reaction mixture in an oil bath at the specified temperature with stirring.

-

Monitor the reaction by GC-MS or LC-MS.

-

After completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Filter the mixture through a plug of silica gel, washing with ethyl acetate.

-

Concentrate the filtrate and purify the product by column chromatography.

Protocol 4: General Procedure for Nucleophilic Aromatic Substitution (SNAr)

-

To a round-bottom flask equipped with a reflux condenser, add this compound (1.0 mmol) and the appropriate solvent (10 mL).

-

Add the nucleophile (2.0 mmol). For solid nucleophiles, add them directly. For alkoxides, they can be generated in situ or added as a solution.

-

Heat the reaction mixture to the specified temperature and stir.

-

Monitor the reaction by TLC.

-

Upon completion, cool the mixture to room temperature.

-

If the product precipitates, it can be collected by filtration. Otherwise, acidify the reaction mixture with 1 M HCl to pH ~4-5 and extract with an organic solvent (e.g., ethyl acetate).

-

Dry the organic extracts over anhydrous sodium sulfate, filter, and concentrate to afford the crude product.

-

Purify by recrystallization or column chromatography.

Visualizing Synthetic Pathways and Workflows

To better illustrate the utility of this compound as a synthetic building block, the following diagrams, generated using Graphviz (DOT language), depict a general experimental workflow and the logical relationships in the synthesis of various derivatives.

Case Study: Synthesis of a Bioactive Molecule

The principles outlined above have been successfully applied in the synthesis of numerous biologically active molecules. For instance, derivatives of 3-aminoisonicotinic acid, synthesized via Buchwald-Hartwig amination of this compound, have shown potential as inhibitors of certain kinases involved in cell signaling pathways. The general structure-activity relationship (SAR) suggests that the nature of the substituent at the 3-position significantly influences the inhibitory activity.

Conclusion

This compound is a powerful and versatile building block that provides access to a wide range of functionalized pyridine derivatives. The protocols and data presented herein demonstrate its utility in key synthetic transformations, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions, as well as nucleophilic aromatic substitution. By leveraging these methodologies, researchers can efficiently synthesize novel compounds for applications in drug discovery, agrochemicals, and materials science.

References

The Versatility of Chlorinated Pyridine Carboxylic Acids in Agrochemical Synthesis: Applications and Protocols

While direct, commercially prominent applications of 3-Chloroisonicotinic acid in agrochemical synthesis are not extensively documented in publicly available literature, its structural isomers and related chlorinated pyridine carboxylic acids serve as crucial building blocks in the development of modern herbicides and fungicides. These compounds are valued as key intermediates in the creation of potent and selective agrochemicals. [1] This document provides detailed application notes and experimental protocols for the synthesis of agrochemicals using chlorinated pyridine carboxylic acid scaffolds, drawing on established research for structurally similar and commercially relevant compounds. The methodologies and data presented herein offer valuable insights for researchers, scientists, and professionals in the field of agrochemical development.